Cas no 946235-00-3 (ethyl 3-(3-fluoro-4-methylphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carboxylate)

Ethyl 3-(3-fluoro-4-methylphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carboxylate is a fluorinated thiophene-based sulfonamide derivative with potential applications in medicinal chemistry and material science. Its structure combines a sulfamoyl group with a thiophene carboxylate core, offering reactivity for further functionalization. The presence of fluorine and methyl substituents enhances its electronic properties, making it a candidate for bioactive molecule development. This compound may exhibit improved metabolic stability and binding affinity due to its fluorinated aromatic moiety. Its synthesis involves selective sulfamoylation and esterification, yielding a versatile intermediate for pharmaceuticals or agrochemicals. The compound's stability under standard conditions facilitates handling and storage. Further research is required to explore its full pharmacological or industrial potential.
ethyl 3-(3-fluoro-4-methylphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carboxylate structure
946235-00-3 structure
Product Name:ethyl 3-(3-fluoro-4-methylphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carboxylate
CAS No:946235-00-3
MF:C21H20FNO4S2
MW:433.516206741333
CID:5443505
PubChem ID:42584802
Update Time:2025-05-25

ethyl 3-(3-fluoro-4-methylphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-[[(3-fluoro-4-methylphenyl)amino]sulfonyl]-4-(4-methylphenyl)-2-thiophenecarboxylate
    • ethyl 3-(N-(3-fluoro-4-methylphenyl)sulfamoyl)-4-(p-tolyl)thiophene-2-carboxylate
    • 946235-00-3
    • STL095688
    • ethyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
    • AKOS004986039
    • ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
    • F3222-2112
    • ethyl 3-(3-fluoro-4-methylphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carboxylate
    • Inchi: 1S/C21H20FNO4S2/c1-4-27-21(24)19-20(17(12-28-19)15-8-5-13(2)6-9-15)29(25,26)23-16-10-7-14(3)18(22)11-16/h5-12,23H,4H2,1-3H3
    • InChI Key: SVLKVCNLQXKRDZ-UHFFFAOYSA-N
    • SMILES: S(C1=C(C(=O)OCC)SC=C1C1C=CC(C)=CC=1)(NC1C=CC(C)=C(C=1)F)(=O)=O

Computed Properties

  • Exact Mass: 433.08177863g/mol
  • Monoisotopic Mass: 433.08177863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 660
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • Density: 1.336±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 575.2±60.0 °C(Predicted)
  • pka: 6.82±0.50(Predicted)

ethyl 3-(3-fluoro-4-methylphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carboxylate Pricemore >>

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Additional information on ethyl 3-(3-fluoro-4-methylphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carboxylate

Ethyl 3-(3-Fluoro-4-Methylphenyl)sulfamoyl-4-(4-Methylphenyl)thiophene-2-Carboxylate: A Comprehensive Overview

Ethyl 3-(3-fluoro-4-methylphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carboxylate, identified by the CAS number 946235-00-3, is a complex organic compound with a unique structure that combines multiple functional groups. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule features a thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom, and is substituted with a sulfamoyl group and two aryl groups. The presence of these functional groups imparts distinctive chemical and physical properties to the compound.

The thiophene ring in ethyl 3-(3-fluoro-4-methylphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carboxylate serves as the central framework of the molecule. Thiophenes are known for their stability and ability to participate in various chemical reactions, making them valuable in organic synthesis. The sulfamoyl group (-SO₂-NH-) attached to the thiophene ring introduces additional reactivity and can act as a nucleophile or electrophile depending on the reaction conditions. This group also contributes to the compound's solubility and bioavailability, which are critical factors in pharmaceutical applications.

The two aryl groups attached to the thiophene ring further enhance the compound's complexity and functionality. The 3-fluoro-4-methylphenyl group introduces electron-withdrawing effects due to the fluorine atom, while the methyl group provides steric bulk and electron-donating properties. Similarly, the 4-methylphenyl group adds another layer of electron-donating capability through its methyl substituent. These substituents not only influence the electronic properties of the molecule but also play a significant role in determining its pharmacokinetic profile.

Recent studies have highlighted the potential of ethyl 3-(3-fluoro-4-methylphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carboxylate as a lead compound in drug discovery. Its unique structure allows for modulation of biological activities through strategic modifications of the substituents. For instance, researchers have explored its anti-inflammatory and antioxidant properties, which could make it a candidate for treating conditions such as neurodegenerative diseases or cardiovascular disorders.

In addition to its pharmaceutical potential, this compound has shown promise in agrochemical applications. Its ability to inhibit specific enzymes or pathways involved in plant growth regulation has led to investigations into its use as a herbicide or plant growth regulator. The sulfamoyl group, in particular, has been implicated in enzyme inhibition mechanisms, making it a focal point for further research.

The synthesis of ethyl 3-(3-fluoro-4-methylphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the thiophene ring through cyclization reactions and subsequent substitution reactions to introduce the sulfamoyl and aryl groups. Researchers have optimized these steps to improve yield and purity, ensuring that the compound can be produced on a larger scale for commercial applications.

From an environmental standpoint, ethyl 3-(3-fluoro-4-methylphenyl)sulfamoyl-4-(4-methylphenyl)thiophene-2-carbox

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